Desoxyrhaponticin

Catalog No.
S1551737
CAS No.
M.F
C21H24O8
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoxyrhaponticin

Product Name

Desoxyrhaponticin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

MFMQRDLLSRLUJY-DXKBKAGUSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Desoxyrhaponticin, also known as 3,5-Dihydroxy-2-phenylchromen-4-one, is a natural compound found in various plants, including the genus Rhaponticum and Leuzea []. While its precise role in the plant's biology remains under investigation, research suggests Desoxyrhaponticin possesses several properties that make it an interesting subject for scientific inquiry:

Potential Anti-inflammatory and Antioxidant Effects

Studies have shown that Desoxyrhaponticin exhibits anti-inflammatory and antioxidant properties in vitro and in vivo [].

  • In vitro

    Desoxyrhaponticin has been shown to suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in stimulated immune cells []. Additionally, it demonstrates free radical scavenging activity, suggesting potential antioxidant properties.

  • In vivo

    Animal studies suggest that Desoxyrhaponticin may offer protection against inflammation-related conditions like arthritis and liver injury []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Potential for Bone Health

Desoxyrhaponticin has been shown to stimulate osteoblast activity, which are cells responsible for bone formation, in vitro []. This suggests a potential role for Desoxyrhaponticin in promoting bone health, although further research is needed to investigate its efficacy and safety in vivo.

Other Potential Applications

Preliminary research suggests Desoxyrhaponticin may have other potential applications, including:

  • Neuroprotective effects: Studies suggest Desoxyrhaponticin may protect against neurodegenerative diseases like Alzheimer's disease []. However, more research is required to confirm these findings.
  • Anticancer properties: Some studies suggest Desoxyrhaponticin may exhibit anti-cancer properties, but further research is needed to understand its mechanisms and potential therapeutic applications [].

Desoxyrhaponticin is a naturally occurring stilbene glycoside predominantly found in the roots of rhubarb (Rheum species). It is chemically classified as a derivative of rhaponticin and has garnered attention for its potential therapeutic properties. The compound is characterized by its unique structure, which includes a glucose moiety attached to a stilbene backbone, contributing to its biological activity and pharmacological significance.

The primary mechanism of action of desoxyrhaponticin is believed to be its inhibition of fatty acid synthase (FASN) in cancer cells. By hindering fatty acid production, it disrupts the cell's ability to build membranes and maintain energy homeostasis, ultimately leading to apoptosis (programmed cell death) [, ]. Additionally, its role in glucose uptake inhibition might contribute to its potential anti-diabetic effects, although further research is needed to elucidate the exact mechanism.

Typical of stilbene glycosides. These include:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, releasing the aglycone (rhapontigenin) and glucose.
  • Oxidation: The stilbene structure can be oxidized to form various phenolic compounds, which may exhibit different biological activities.
  • Reduction: Desoxyrhaponticin can be reduced to yield derivatives with altered properties, potentially enhancing its therapeutic efficacy.

Desoxyrhaponticin exhibits several notable biological activities:

  • Fatty Acid Synthase Inhibition: Research indicates that desoxyrhaponticin acts as an inhibitor of fatty acid synthase, an enzyme implicated in cancer cell proliferation. It has shown promise in inducing apoptosis in human breast cancer cells, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties: The compound has demonstrated activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Antidiabetic Effects: Desoxyrhaponticin has been investigated for its ability to enhance glucose uptake, positioning it as a candidate for diabetes management .

The synthesis of desoxyrhaponticin can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting desoxyrhaponticin from rhubarb roots using solvents like ethanol or methanol. This method preserves the compound's natural configuration.
  • Chemical Synthesis: Laboratory synthesis may involve the modification of simpler stilbene derivatives through glycosylation reactions, although this approach is less common due to the complexity and cost involved.

Desoxyrhaponticin interacts with various biological systems, which can influence its effectiveness:

  • Drug Interactions: Studies indicate that desoxyrhaponticin may interact with medications such as anticoagulants (e.g., warfarin), enhancing their effects due to its laxative properties from rhubarb .
  • Biochemical Interactions: The compound's interaction with human serum albumin suggests it may influence drug bioavailability and distribution in the body .

Desoxyrhaponticin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeKey ActivityUnique Aspect
RhaponticinStilbene GlycosideFatty acid synthase inhibitionMore potent than desoxyrhaponticin
PhlorizinGlycosideGlucose uptake inhibitionPrimarily used for diabetes
RhapontigeninStilbeneAntihistamine activityLacks glycosidic structure

Desoxyrhaponticin is unique among these compounds due to its specific inhibitory action on fatty acid synthase and its dual role in both anticancer and antimicrobial activities.

Molecular Structure and Formula (C21H24O8)

Desoxyrhaponticin is a stilbene glycoside with the molecular formula C21H24O8, characterized by its distinctive structural framework consisting of a stilbene backbone conjugated to a glucoside moiety [1] [2]. The compound is systematically named as (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its complex stereochemical arrangement [2]. The molecular structure comprises a 3,5-dihydroxy-4'-methoxystilbene unit linked to a beta-D-glucopyranoside through an O-glycosidic bond at the 3-position [1] [4]. This structural configuration places desoxyrhaponticin within the broader class of phenolic glycosides, specifically as a hydroxylated stilbene derivative with glycosidic functionalization [3] [4].

The stilbene core features a trans-ethylene bridge connecting two aromatic rings, with the A-ring bearing hydroxyl groups at positions 3 and 5, while the B-ring contains a methoxy substituent at the 4'-position [2] [4]. The glucose unit adopts the typical pyranose conformation with beta-anomeric configuration, contributing significantly to the compound's overall molecular architecture and physicochemical properties [1] [2].

Stereochemistry and Absolute Configuration

The stereochemical configuration of desoxyrhaponticin encompasses both the geometric isomerism of the stilbene double bond and the absolute configuration of the glucopyranose unit [2]. The stilbene backbone exhibits E-configuration (trans) across the ethylene bridge, which represents the thermodynamically more stable isomer compared to the Z-configuration (cis) [26]. This trans-stilbene arrangement is characterized by the two phenyl rings being positioned on opposite sides of the double bond, minimizing steric hindrance and contributing to the compound's structural stability [26].

The glucopyranose moiety displays the absolute configuration (2S,3R,4S,5S,6R), corresponding to the natural D-glucose stereochemistry with beta-anomeric linkage [2]. The beta-glycosidic bond formation occurs through the anomeric carbon (C-1) of glucose connecting to the hydroxyl group at position 3 of the stilbene aglycone [1] [2]. This specific stereochemical arrangement influences the compound's biological activity, solubility characteristics, and spectroscopic properties [2] [6]. The defined stereocenters within the glucose unit contribute five chiral centers to the overall molecular structure, establishing the compound's three-dimensional spatial arrangement [2].

Physicochemical Characteristics

Molecular Weight (404.41 g/mol) and Density (1.4±0.1 g/cm3)

Desoxyrhaponticin exhibits a molecular weight of 404.41 g/mol, calculated based on its molecular formula C21H24O8 [1] [2] [4] [7]. This molecular weight value has been consistently reported across multiple analytical sources and is confirmed through mass spectrometric analysis [1] [4]. The compound displays a density of 1.4±0.1 g/cm3, indicating a relatively dense molecular packing arrangement [3] [4]. This density value suggests favorable intermolecular interactions, likely attributable to hydrogen bonding capabilities of the multiple hydroxyl groups present in both the stilbene core and the glucose unit [3] [4].

The calculated monoisotopic mass is 404.147118 Da, providing precise mass determination for analytical identification purposes [2]. These physical parameters are essential for quantitative analytical methods, formulation development, and physicochemical characterization studies [1] [4] [7].

Melting and Boiling Points

The boiling point of desoxyrhaponticin is reported as 700.5±60.0 °C at 760 mmHg, representing a relatively high thermal decomposition temperature characteristic of glycosidic compounds [3] [4]. This elevated boiling point reflects the substantial intermolecular forces present due to extensive hydrogen bonding networks formed by the multiple hydroxyl functionalities [3] [4]. The high boiling point also indicates thermal stability under normal processing and storage conditions [3] [4].

Specific melting point data for desoxyrhaponticin was not definitively established in the available literature, with some sources indicating "not available" for this parameter [3]. However, the compound typically appears as a white to yellow powder at room temperature, suggesting a melting point above ambient conditions [4]. The flash point is reported as 377.5±32.9 °C, indicating the temperature at which the compound may form ignitable vapor-air mixtures under specific conditions [3].

Solubility Profile

Desoxyrhaponticin demonstrates characteristic solubility behavior typical of phenolic glycosides, with limited water solubility but enhanced solubility in organic solvents [4]. The compound is classified as "slightly soluble" in water, attributed to the hydrophobic nature of the stilbene backbone despite the presence of the hydrophilic glucose moiety [4]. This limited aqueous solubility is common among stilbene derivatives due to the extended aromatic conjugation system [4].

In contrast, desoxyrhaponticin shows good solubility in ethanol and other polar organic solvents [4]. The ethanol solubility is particularly relevant for extraction and purification procedures, as well as for analytical sample preparation [4]. The compound is practically insoluble in dichloromethane, indicating poor solubility in non-polar solvents [4]. This solubility profile influences the selection of appropriate solvents for chemical synthesis, extraction protocols, and analytical methodologies [4].

Partition Coefficient (LogP)

The partition coefficient data for desoxyrhaponticin indicates moderate lipophilicity characteristics, though specific experimental LogP values were not explicitly reported in the available literature sources [14]. Based on structural analysis and comparison with related stilbene glycosides, the compound would be expected to exhibit a LogP value reflecting the balance between the hydrophobic stilbene core and the hydrophilic glucose substituent [14]. The predicted pKa value of 9.19±0.10 suggests that desoxyrhaponticin exists predominantly in its protonated form under physiological pH conditions [4].

The presence of multiple hydroxyl groups in both the aglycone and sugar portions contributes to hydrogen bonding capacity, affecting the compound's partitioning behavior between aqueous and organic phases [14]. This physicochemical parameter is crucial for understanding membrane permeability, bioavailability, and distribution characteristics in biological systems [14].

Spectroscopic Properties

UV-Visible Spectral Characteristics

Desoxyrhaponticin exhibits characteristic UV-visible absorption properties typical of conjugated stilbene systems, with analytical detection commonly performed at 305 nm wavelength [28]. This absorption maximum corresponds to the π-π* electronic transition of the conjugated stilbene chromophore, involving excitation of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [21]. The extended conjugation system created by the trans-stilbene double bond connecting two aromatic rings results in a bathochromic shift compared to simple aromatic compounds [21] [17].

The UV-visible spectrum of desoxyrhaponticin shows absorption characteristics consistent with phenolic compounds, which typically absorb strongly in the UV region due to their aromatic nature [30]. The compound's spectral profile is utilized for high-performance liquid chromatography detection and quantitative analysis in analytical applications [28] [29]. The absorption at 305 nm provides adequate sensitivity for routine analytical monitoring and has been validated for chromatographic applications [28].

Infrared Absorption Patterns

The infrared spectrum of desoxyrhaponticin displays characteristic absorption bands that reflect the functional groups present in its molecular structure [33]. The broad absorption peak around 3333 cm⁻¹ corresponds to O-H stretching vibrations from the multiple hydroxyl groups present in both the stilbene core and the glucose moiety [33]. This broad absorption band is typical of compounds with extensive hydrogen bonding networks [22].

Aromatic C=C stretching vibrations appear at 1607 cm⁻¹ and 1593 cm⁻¹, characteristic of the conjugated aromatic system within the stilbene backbone [33]. The C-O stretching vibration is observed at 1515 cm⁻¹, corresponding to the phenolic and glycosidic C-O bonds present throughout the molecule [33]. These infrared absorption patterns provide structural confirmation and can be utilized for identity verification and purity assessment [22] [33].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for desoxyrhaponticin, with characteristic signals corresponding to both the aglycone and glycoside portions of the molecule [32]. The β-anomeric proton of the glucose unit typically appears around δ 5.3 ppm in ¹H nuclear magnetic resonance spectra, confirming the beta-glycosidic linkage configuration [32]. This anomeric proton signal is diagnostic for β-D-glucopyranosides and serves as a key structural identifier [32].

The ¹³C nuclear magnetic resonance spectrum displays carbon signals in the aromatic region corresponding to the stilbene carbons, typically ranging from 100-160 ppm [32]. The glucose carbons appear in the aliphatic region, with the anomeric carbon showing characteristic downfield shift due to the glycosidic oxygen [32]. The nuclear magnetic resonance data provides comprehensive structural confirmation and can distinguish desoxyrhaponticin from related stilbene glycosides [19] [32].

Mass Fragmentation Patterns

Mass spectrometric analysis of desoxyrhaponticin reveals characteristic fragmentation patterns that facilitate structural identification and confirmation [10]. The molecular ion peak [M+H]⁺ appears at m/z 402.147, corresponding to the protonated molecular ion [10]. This mass-to-charge ratio is consistent with the molecular formula C21H24O8 and serves as the primary identification criterion in mass spectrometric analysis [10].

The fragmentation pattern typically involves loss of the glucose moiety (162 Da), resulting in formation of the aglycone ion corresponding to the stilbene portion of the molecule [20]. Additional fragmentation may occur through loss of smaller neutral molecules such as water (18 Da) or methanol (32 Da) from hydroxyl and methoxy groups respectively [20]. These fragmentation patterns are reproducible and provide structural information for compound identification in complex mixtures [10] [20].

Chemical Stability and Reactivity Parameters

Desoxyrhaponticin demonstrates generally favorable chemical stability characteristics under appropriate storage and handling conditions [23] [26]. The compound maintains stability when stored as a powder at -20°C for extended periods up to three years, making it suitable for long-term storage applications [7] [11]. Under ambient temperature conditions, desoxyrhaponticin shows good thermal stability, with minimal degradation observed at temperatures up to 37°C and 80°C during short-term exposure [23].

The chemical stability of desoxyrhaponticin is pH-dependent, with greater stability observed under acidic conditions compared to alkaline environments [23]. Under basic conditions (pH > 7), the compound becomes susceptible to alkaline hydrolysis, potentially leading to glycosidic bond cleavage and formation of degradation products [23]. This pH sensitivity is characteristic of glycosidic compounds and must be considered during formulation and processing [23].

Photostability represents a significant consideration for desoxyrhaponticin, as stilbene compounds are susceptible to photoisomerization under UV light exposure [26]. The trans-stilbene configuration can undergo photochemical conversion to the cis-isomer, potentially affecting biological activity and analytical properties [26]. Protection from light exposure during storage and handling is therefore recommended to maintain compound integrity [26].

Oxidative stability is another important parameter, as the phenolic hydroxyl groups present in desoxyrhaponticin can undergo oxidation under appropriate conditions [23]. The compound shows susceptibility to oxidative degradation, particularly in the presence of oxidizing agents or under elevated temperature and humidity conditions [23]. These stability characteristics inform appropriate storage conditions and handling procedures for maintaining compound quality and analytical reliability [23] [26].

Data Tables

Table 1: Physicochemical Properties of Desoxyrhaponticin

PropertyValueReference
Molecular FormulaC₂₁H₂₄O₈ [1] [2] [4]
Molecular Weight (g/mol)404.41 [1] [2] [4] [7]
CAS Number30197-14-9 [1] [2] [3] [4]
Density (g/cm³)1.4±0.1 [3] [4]
Boiling Point (°C)700.5±60.0 (at 760 mmHg) [3] [4]
Flash Point (°C)377.5±32.9 [3]
Predicted pKa9.19±0.10 [4]
Water SolubilitySlightly soluble [4]
Ethanol SolubilitySoluble [4]
Storage Temperature (°C)-20 [7] [11]
AppearanceWhite-yellow powder [4]
UV Monitoring Wavelength (nm)305 [28]

Table 2: Spectroscopic Characteristics of Desoxyrhaponticin

TechniqueCharacteristicReference
UV-Visible SpectroscopyMonitored at 305 nm for HPLC analysis [28]
Infrared Spectroscopy - OH stretchBroad absorption around 3333 cm⁻¹ [33]
Infrared Spectroscopy - Aromatic C=CAbsorption at 1607, 1593 cm⁻¹ [33]
Infrared Spectroscopy - C-O stretchAbsorption at 1515 cm⁻¹ [33]
Mass Spectrometry [M+H]⁺m/z 402.147 [10]
HPLC-UV DetectionRetention time 25.295-25.884 min [10]
NMR - Anomeric proton (β-glucoside)Typical β-anomeric proton around δ 5.3 ppm [32]
¹³C NMR - Quaternary carbonsStilbene carbons in aromatic region [32]

Table 3: Chemical Stability and Reactivity Parameters of Desoxyrhaponticin

ConditionStability AssessmentNotesReference
Room Temperature StorageStable for 3 years at -20°CPowder form, sealed container [7] [11]
Thermal Stability (37°C)Generally stableTypical biological assay conditions [23]
Thermal Stability (80°C)Generally stableElevated temperature testing [23]
Acidic Conditions (pH < 7)More stable than in basic conditionsStilbenes generally more stable in acidic pH [23]
Basic Conditions (pH > 7)Less stable, prone to degradationAlkaline hydrolysis can occur [23]
UV Light ExposureSusceptible to photodegradationStilbenes undergo trans-cis isomerization [26]
Oxidative ConditionsSusceptible to oxidative degradationPhenolic groups susceptible to oxidation [23]
General Chemical StabilityThermally and chemically stableTypical for stilbene glycosides [26]

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

404.14711772 g/mol

Monoisotopic Mass

404.14711772 g/mol

Heavy Atom Count

29

Appearance

Powder

Dates

Modify: 2023-08-15

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